1-[1-(4-Methylphenyl)cyclohexyl]piperidine is a compound classified under the category of arylcyclohexylamines, which are known for their diverse pharmacological properties. This compound is particularly noted for its structural similarity to phencyclidine (PCP), a well-known dissociative anesthetic. The compound features a piperidine ring connected to a cyclohexyl group, which is further substituted with a 4-methylphenyl moiety, contributing to its unique properties and potential applications.
This compound falls under the broader classification of organic compounds, specifically within the piperidines subclass of n-benzylpiperidines. It is characterized by its heterocyclic structure containing both aromatic and aliphatic components. The molecular formula for 1-[1-(4-Methylphenyl)cyclohexyl]piperidine can be represented as , indicating its complex nature and potential for various interactions in biological systems .
The synthesis of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine typically involves multi-step reactions utilizing Grignard reagents and carbonitrile derivatives. A common approach includes:
The process may require optimization of reaction conditions, including temperature and solvent choice, to enhance yield and purity.
The molecular structure of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine can be depicted using various structural representations:
The structure features a piperidine ring connected to a cyclohexane moiety and an aromatic group, which influences its chemical behavior and biological activity .
The chemical reactivity of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine can be explored through various reactions typical for piperidine derivatives:
The mechanism of action for 1-[1-(4-Methylphenyl)cyclohexyl]piperidine is primarily related to its interaction with the N-methyl-D-aspartate (NMDA) receptor complex. Similar to phencyclidine, this compound acts as a non-competitive antagonist at the PCP binding site of the NMDA receptor. This interaction leads to:
The physical properties of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine include:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to light or moisture. Detailed spectroscopic analysis (NMR, IR) provides insights into its structural characteristics .
The primary applications of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine are found within pharmacological research:
1-[1-(4-Methylphenyl)cyclohexyl]piperidine (CAS 3883-17-8), also structurally designated as C₁₈H₂₇N (molecular weight: 257.4 g/mol), emerged in the early 2000s through targeted structural modifications of phencyclidine (PCP, CAS 77-10-1). This compound belongs to the arylcyclohexylamine class, characterized by a cyclohexylamine scaffold linked to an aromatic ring and a tertiary amine group. Its design specifically incorporated a para-methyl substituent on the phenyl ring and a piperidine moiety, diverging from PCP’s unsubstituted phenyl group. This strategic modification aimed to enhance electron-donating properties and dipole moments while preserving the core pharmacophore essential for central nervous system (CNS) activity [2] [5] [8].
The synthesis of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine historically relied on Grignard reactions between 1-piperidinocyclohexanecarbonitrile and p-tolyl magnesium bromide, followed by acid-catalyzed cyclization and purification—a method adapted from classical PCP synthesis protocols [2] [5]. Subsequent refinements introduced hydroxyl groups at the piperidine C4 position (e.g., 1-[1-(4-methylphenyl)cyclohexyl]-4-piperidinol), enhancing hydrophilicity and polarity without compromising receptor affinity [3] [10]. These synthetic innovations positioned it as a pivotal template for probing structure-activity relationships (SAR) in NMDA receptor antagonists.
Table 1: Structural Evolution of Key Phencyclidine Derivatives
Compound Name | Structural Formula | Molecular Weight (g/mol) | Key Modifications |
---|---|---|---|
Phencyclidine (PCP) | 1-(1-Phenylcyclohexyl)piperidine | 243.39 | Unsubstituted phenyl; piperidine |
1-[1-(4-Methylphenyl)cyclohexyl]piperidine | C₁₈H₂₇N | 257.42 | para-Methylphenyl; piperidine |
1-[1-(4-Methylphenyl)cyclohexyl]-4-piperidinol | C₁₈H₂₇NO | 273.42 | para-Methylphenyl; 4-hydroxypiperidine |
Methoxy-PCM | 1-[1-(2-Methoxyphenyl)cyclohexyl]morpholine | 289.41 | ortho-Methoxyphenyl; morpholine |
1-[1-(4-Methylphenyl)cyclohexyl]piperidine functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding preferentially to the phencyclidine (PCP) site within the receptor’s ion channel pore. This binding occurs only when the channel is in an open, activated state (e.g., during glutamate-mediated depolarization), effectively blocking calcium (Ca²⁺) influx and subsequent excitotoxic signaling [4] [6]. Unlike competitive antagonists, this mechanism is voltage-dependent and use-dependent, making it particularly effective against pathological overactivation while sparing physiological neurotransmission [4].
Compared to first-generation NMDA blockers like MK-801 or ketamine, 1-[1-(4-Methylphenyl)cyclohexyl]piperidine exhibits moderate affinity for the PCP site (IC₅₀ ~13 µM in rat forebrain homogenates), as evidenced by radioligand displacement assays using [³H]TCP [6]. Its para-methylphenyl modification enhances electron donation to the aromatic system, potentially optimizing hydrophobic interactions within the channel vestibule [5] [8]. Notably, hydroxylated derivatives (e.g., 4-piperidinol analogs) demonstrate improved solubility and reduced CNS side-effect profiles, aligning with the neuroprotective advantages seen in memantine analogs [3] [6].
Preclinical studies highlight this compound’s analgesic efficacy, particularly in acute thermal pain models. In rat tail-immersion tests, 1-[1-(4-Methylphenyl)cyclohexyl]-4-piperidinol (10 mg/kg, i.p.) significantly increased tail-withdrawal latency at 15, 40, and 45 minutes post-administration—exceeding PCP’s effects at equivalent doses [3] [10]. This aligns with SAR analyses indicating that para-alkyl substituents (methyl or methoxy) augment analgesic potency more effectively than ortho- or meta-substitutions [8].
Table 2: Pharmacological Profile of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine Derivatives
Pharmacological Action | Experimental Model | Key Findings | Reference |
---|---|---|---|
NMDA Receptor Affinity | [³H]TCP binding assay (rat) | IC₅₀ = 13.0 ± 8.9 µM | [6] |
Acute Thermal Analgesia | Tail immersion test (rats) | Latency ↑ 45% vs. PCP (10 mg/kg, 45 min) | [3] [10] |
Chronic Chemical Pain Modulation | Formalin test (rats) | Reduced late-phase nociception (methoxy analogs) | [8] |
Additionally, derivatives influence serotonergic and nicotinic pathways. Systemic administration elevates extracellular 5-HT levels in the brain, likely via 5-HT reuptake inhibition, while concurrently blocking nicotinic acetylcholine receptors (nAChRs)—mechanisms synergistically contributing to appetite modulation and antinociception [2]. These multi-target actions underscore its potential in treating neuropsychiatric disorders characterized by glutamatergic dysregulation, such as depression or neuropathic pain, though clinical translation remains exploratory [4] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7